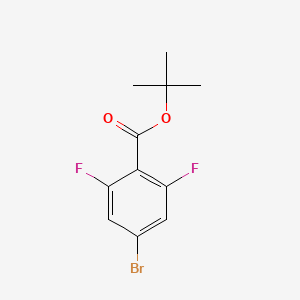

Tert-butyl 4-bromo-2,6-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-bromo-2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTKGKORENKLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700585 | |

| Record name | tert-Butyl 4-bromo-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955887-09-9 | |

| Record name | 1,1-Dimethylethyl 4-bromo-2,6-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955887-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-butyl 4-bromo-2,6-difluorobenzoate chemical structure

An In-depth Technical Guide to tert-Butyl 4-bromo-2,6-difluorobenzoate: Structure, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms ortho to the ester functionality and a bromine atom para to it, make it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical structure, synthesis, and potential applications, with a focus on its utility for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring substituted with a bromine atom, two fluorine atoms, and a tert-butyl carboxylate group. The fluorine atoms at positions 2 and 6 exert a strong inductive effect and can influence the reactivity of the aromatic ring and the conformation of the ester group.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 955887-09-9[1][2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₁BrF₂O₂[1][2] |

| Molecular Weight | 293.10 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1][3] |

| Purity | Typically ≥96%[1] |

| Storage | 2-8°C[3] |

| InChI Key | KKTKGKORENKLNV-UHFFFAOYSA-N[1][4] |

Structural Visualization

The chemical structure of this compound can be represented by the following diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1-bromo-3,5-difluorobenzene. The first step involves the formation of the key intermediate, 4-bromo-2,6-difluorobenzoic acid, which is then esterified to yield the final product.

Step 1: Synthesis of 4-bromo-2,6-difluorobenzoic acid

This synthetic step utilizes a directed ortho-metalation followed by carboxylation. The fluorine atoms on the starting material, 1-bromo-3,5-difluorobenzene, acidify the protons at the 2 and 6 positions, allowing for selective deprotonation by a strong base like lithium diisopropylamide (LDA).

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

To this solution, add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).

-

Slowly add a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.[8][9]

-

Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete metalation.[8][9]

-

Pour the reaction mixture onto an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring.[8][9]

-

Allow the mixture to warm to room temperature overnight.

-

Quench the reaction with water and acidify to pH 2-3 with 1N HCl.[8]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2,6-difluorobenzoic acid as a white to off-white solid.[10]

Step 2: Esterification to this compound

The conversion of the carboxylic acid to its tert-butyl ester can be achieved through several methods. A common and effective method is the Steglich esterification, which uses a carbodiimide coupling agent and a catalytic amount of a nucleophilic catalyst.

-

To a solution of 4-bromo-2,6-difluorobenzoic acid (1.0 equivalent) in dichloromethane (DCM), add tert-butyl alcohol (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show two main signals. A singlet integrating to 9 protons in the upfield region (around δ 1.6 ppm) corresponding to the magnetically equivalent methyl protons of the tert-butyl group. In the aromatic region, a doublet of triplets (or a complex multiplet) integrating to 2 protons corresponding to the aromatic protons at positions 3 and 5.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quaternary carbon of the tert-butyl group (around 82 ppm) and the methyl carbons (around 28 ppm). The carbonyl carbon of the ester will appear downfield (around 160-165 ppm). The aromatic region will display signals for the fluorinated and brominated carbons, with their chemical shifts and multiplicities influenced by C-F and C-Br coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance for the two equivalent fluorine atoms at positions 2 and 6.

-

IR Spectroscopy: The infrared spectrum will show a strong absorption band for the C=O stretch of the ester group, typically in the range of 1720-1740 cm⁻¹. C-F stretching vibrations will be observed in the region of 1200-1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the tert-butyl group.

Applications in Research and Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 4-position. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal the free acid for further transformations, such as amide bond formation.

The precursor, 4-bromo-2,6-difluorobenzoic acid, has been noted as an intermediate in the synthesis of insecticides and herbicides and has been identified as an inhibitor of acetylcholinesterase.[8][11] This highlights the potential of the 4-bromo-2,6-difluorobenzoyl scaffold in the design of biologically active compounds. Fluorinated aromatic compounds are of particular interest in drug discovery as the fluorine atoms can modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

Illustrative Reaction Pathway

The utility of this compound as a synthetic intermediate is demonstrated in the following conceptual reaction pathway, showcasing a Suzuki cross-coupling reaction followed by deprotection of the ester.

Caption: A representative reaction pathway utilizing this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis from readily available starting materials is straightforward, and its unique substitution pattern provides a platform for the introduction of diverse functionalities. The presence of fluorine atoms imparts desirable properties for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its structure, synthesis, and potential applications, offering a valuable resource for researchers and scientists in related fields.

References

- 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 - ChemicalBook. (2025).

- CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents. (n.d.).

- This compound - CymitQuimica. (n.d.).

- 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 | FB69968 - Biosynth. (n.d.).

- 4-Bromo-2,6-difluorobenzoic acid - ChemBK. (2024).

- tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem. (n.d.).

- 4-Bromo-2,6-difluorobenzoic acid - Echemi. (n.d.).

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.).

- This compound - Echemi. (n.d.).

- tert-Butyl4-bromo-2,6-difluorobenzoate , 97% , 955887-09-9 - CookeChem. (n.d.).

- 955887-09-9|this compound|BLD Pharm. (n.d.).

- Tert-butyl 2-bromo-4,5-difluorobenzoate | C11H11BrF2O2 | CID 177794624 - PubChem. (n.d.).

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- This compound,955887-09-9-Amadis Chemical. (n.d.).

- This compound | 955887-09-9 - Sigma-Aldrich. (n.d.).

- 955887-09-9 | this compound - ChemScene. (n.d.).

- 4-Bromo-2,6-difluorobenzaldehyde synthesis - ChemicalBook. (n.d.).

- 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1 - ChemicalBook. (n.d.).

- 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. (2023).

- 4-Bromo-2, 6-difluorobenzoic acid methyl ester, AOBCHEM USA 22316-100G. 773134-11-5. MFCD06204169 - Fisher Scientific. (n.d.).

- 4-Bromo-2-fluorobenzoic acid synthesis - ChemicalBook. (n.d.).

- This compound 25g pack - Kyberlife. (n.d.).

- EX 527 - CAS Common Chemistry. (n.d.).

- CAS 49843-98-3 - Sigma-Aldrich. (n.d.).

- Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 - Sigma-Aldrich. (n.d.).

- CAS 773134-11-5 | Methyl 4-bromo-2,6-difluorobenzoate - Synblock. (n.d.).

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. tert-Butyl4-bromo-2,6-difluorobenzoate , 97% , 955887-09-9 - CookeChem [cookechem.com]

- 4. This compound,955887-09-9-Amadis Chemical [amadischem.com]

- 5. This compound | 955887-09-9 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. kyberlife.com [kyberlife.com]

- 8. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1 [m.chemicalbook.com]

synthesis pathway for tert-butyl 4-bromo-2,6-difluorobenzoate

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-bromo-2,6-difluorobenzoate

Abstract

This technical guide provides a comprehensive, two-step , a key building block in the development of novel pharmaceuticals and advanced materials. The narrative emphasizes the underlying chemical principles, rationale for procedural choices, and self-validating protocols to ensure reproducibility and safety. The synthesis proceeds via the preparation of 4-bromo-2,6-difluorobenzoic acid from 3,5-difluorobromobenzene, followed by a robust esterification method tailored to accommodate a sterically hindered tertiary alcohol. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule is logically approached through a two-step disconnection. The tert-butyl ester functional group suggests a disconnection to its parent carboxylic acid and a suitable tert-butyl source. The carboxylic acid itself is derived from a commercially available brominated and fluorinated benzene precursor. This retrosynthetic analysis forms the foundation of our forward synthesis plan.

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of 4-Bromo-2,6-difluorobenzoic Acid (Intermediate I)

The initial phase of the synthesis focuses on the regioselective carboxylation of 3,5-difluorobromobenzene.

Principle and Rationale: Directed Ortho-Metalation (DoM)

The core of this step is a Directed Ortho-Metalation (DoM) reaction. The two fluorine atoms on the aromatic ring are powerful ortho-directing groups due to their ability to coordinate with lithium and inductively activate the C-H bond between them. This electronic effect allows for the selective deprotonation at the C2 position using a strong, non-nucleophilic base.

Choice of Base: Lithium diisopropylamide (LDA) is the base of choice.[1][2] It is exceptionally strong, capable of deprotonating the activated aromatic C-H bond, yet its steric bulk prevents it from acting as a nucleophile and attacking the aromatic ring. The reaction is conducted at cryogenic temperatures (-78 °C) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.[2][3]

Carboxylation: The generated aryllithium species is a potent nucleophile, which is subsequently quenched by electrophilic carbon dioxide (in the form of dry ice).[2][3] An acidic workup then protonates the resulting carboxylate salt to yield the desired carboxylic acid. This method offers high regioselectivity and typically results in good yields.[4]

Experimental Protocol: Synthesis of Intermediate I

Materials

| Reagent | M.W. | Amount | Moles | Equiv. |

| 3,5-Difluorobromobenzene | 192.99 | 5.0 g | 25.9 mmol | 1.0 |

| Diisopropylamine | 101.19 | 4.0 mL | 28.5 mmol | 1.1 |

| n-Butyllithium (2.1 M in hexanes) | 64.06 | 13.0 mL | 27.2 mmol | 1.05 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 85 mL | - | - |

| Solid Carbon Dioxide (Dry Ice) | 44.01 | ~20 g | - | Excess |

| Hydrochloric Acid (1N) | 36.46 | As needed | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | - |

Procedure

-

To a flame-dried, three-necked flask under an inert argon atmosphere, add 70 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Sequentially add diisopropylamine (4.0 mL, 28.5 mmol) and n-butyllithium (13.0 mL, 27.2 mmol) to the cooled THF. Stir the resulting mixture at -78 °C for 1 hour to generate the LDA base in situ.[3]

-

In a separate flask, dissolve 3,5-difluorobromobenzene (5.0 g, 25.9 mmol) in 15 mL of anhydrous THF.

-

Slowly add the solution of 3,5-difluorobromobenzene to the LDA mixture at -78 °C. Maintain stirring at this temperature for 45 minutes to ensure complete formation of the aryllithium intermediate.[3]

-

In a separate beaker, place an excess of crushed solid carbon dioxide.

-

Transfer the reaction mixture containing the aryllithium species onto the solid carbon dioxide via a cannula. Allow the mixture to warm to room temperature while stirring, which typically takes several hours or can be left overnight.[2]

-

Once at room temperature, carefully acidify the reaction mixture to a pH of approximately 3 using 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-bromo-2,6-difluorobenzoic acid as a white or off-white solid.[5] The product can be further purified by recrystallization if necessary.

Part II: Synthesis of this compound

The final step involves the esterification of the synthesized carboxylic acid with a tert-butyl group.

Principle and Rationale: Acid Chloride Mediated Esterification

Direct Fischer esterification of a carboxylic acid with a tertiary alcohol like tert-butanol is notoriously inefficient due to severe steric hindrance at the alcohol's hydroxyl group and the propensity for the alcohol to eliminate to form isobutylene under strongly acidic conditions.[6][7]

To overcome this, a two-stage activation strategy is employed. The carboxylic acid is first converted to a highly reactive acid chloride intermediate using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. This transformation significantly enhances the electrophilicity of the carbonyl carbon. The subsequent introduction of tert-butanol, often in the presence of a non-nucleophilic base like pyridine or 4-dimethylaminopyridine (DMAP) to scavenge the HCl byproduct, leads to the formation of the desired tert-butyl ester in high yield. The use of SOCl₂ for a similar esterification to a methyl ester has been documented, supporting its efficacy in this context.[8]

Experimental Protocol: Synthesis of the Target Molecule

Materials

| Reagent | M.W. | Amount (Example) | Moles | Equiv. |

| 4-Bromo-2,6-difluorobenzoic Acid | 237.01 | 5.0 g | 21.1 mmol | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 2.3 mL | 31.6 mmol | 1.5 |

| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - | - |

| tert-Butanol | 74.12 | 3.0 g | 40.5 mmol | 1.9 |

| Pyridine, anhydrous | 79.10 | 2.5 mL | 31.2 mmol | 1.5 |

Procedure

-

Acid Chloride Formation: In a flame-dried flask under an argon atmosphere, suspend 4-bromo-2,6-difluorobenzoic acid (5.0 g, 21.1 mmol) in 40 mL of anhydrous dichloromethane (DCM).

-

Add thionyl chloride (2.3 mL, 31.6 mmol) dropwise to the suspension. Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 40 °C) and stir for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM. The resulting crude 4-bromo-2,6-difluorobenzoyl chloride is used directly in the next step.

-

Esterification: Dissolve the crude acid chloride in 10 mL of anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve tert-butanol (3.0 g, 40.5 mmol) and anhydrous pyridine (2.5 mL, 31.2 mmol) in 10 mL of anhydrous DCM.

-

Slowly add the tert-butanol/pyridine solution to the cooled acid chloride solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, dilute the reaction mixture with DCM (30 mL) and wash sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[9]

Overall Synthesis Workflow

The complete two-step pathway is a robust and logical sequence leading from a simple starting material to the desired complex ester.

Caption: The two-step forward synthesis pathway.

Safety and Handling

-

n-Butyllithium: Extremely pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere (argon or nitrogen) using syringe techniques.

-

Lithium Diisopropylamide (LDA): Corrosive and moisture-sensitive. Generated in situ from flammable and corrosive precursors.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts with water to release toxic gases (HCl and SO₂). Must be handled in a well-ventilated fume hood.

-

Cryogenic Temperatures: Handling dry ice and acetone requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent cold burns.

-

Solvents: Anhydrous solvents like THF and DCM are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process. The initial step leverages the principles of directed ortho-metalation for a highly regioselective carboxylation. The subsequent esterification circumvents the challenge of steric hindrance by employing an acid chloride intermediate, ensuring an efficient conversion to the final product. This guide provides a scientifically sound and practical framework for the production of this valuable chemical intermediate.

References

- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

RSC Publishing. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

ChemBK. (n.d.). 4-Bromo-2,6-difluorobenzoic acid. [Link]

- Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]

-

ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]

-

Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

Sources

- 1. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 [chemicalbook.com]

- 4. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 8. echemi.com [echemi.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to tert-Butyl 4-Bromo-2,6-difluorobenzoate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 4-bromo-2,6-difluorobenzoate, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, outline a detailed synthetic pathway with mechanistic insights, and explore its applications, particularly in the context of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical development.

Core Chemical and Physical Properties

This compound is a halogenated aromatic ester that serves as a versatile intermediate. Its structure, featuring a bromine atom and two fluorine atoms on the phenyl ring, along with a sterically hindering tert-butyl ester group, imparts unique reactivity and physical characteristics.

Structural and Molecular Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁BrF₂O₂ | [1][2] |

| Molecular Weight | 293.10 g/mol | [1] |

| CAS Number | 955887-09-9 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,6-Difluoro-4-bromobenzoic acid tert-butyl ester, 4-bromo-2,6-difluoro-benzoic acid tert-butyl ester | [1] |

| InChI Key | KKTKGKORENKLNV-UHFFFAOYSA-N | [1] |

dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Chemical structure of this compound.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved in a two-step process starting from 1-bromo-3,5-difluorobenzene. The first step involves the formation of the key intermediate, 4-bromo-2,6-difluorobenzoic acid, followed by its esterification.

Step 1: Synthesis of 4-Bromo-2,6-difluorobenzoic Acid

This transformation is achieved through a directed ortho-metalation followed by carboxylation. The choice of a strong lithium amide base is crucial for the regioselective deprotonation of the aromatic ring.

dot graph Synthesis_Step1 { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for the synthesis of 4-bromo-2,6-difluorobenzoic acid.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture while maintaining the temperature at -78 °C. The LDA is prepared in situ or used as a commercially available solution.

-

Expert Insight: The use of LDA at low temperatures is critical to ensure kinetic control of the deprotonation, leading to the desired regioselectivity. The fluorine atoms acidify the adjacent protons, directing the deprotonation to the position between them.

-

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

-

Bubble dry carbon dioxide gas through the reaction mixture or add crushed dry ice in portions.

-

Expert Insight: The addition of a large excess of carbon dioxide ensures efficient trapping of the organolithium intermediate.

-

-

Allow the reaction to slowly warm to room temperature and then quench with water.

-

Acidify the aqueous layer with a dilute solution of hydrochloric acid to a pH of approximately 2-3, which protonates the carboxylate to form the desired carboxylic acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-2,6-difluorobenzoic acid, which can be further purified by recrystallization.

Step 2: Esterification to this compound

The conversion of the carboxylic acid to its tert-butyl ester is typically achieved through an acid-catalyzed reaction with tert-butanol.

dot graph Synthesis_Step2 { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for the esterification of 4-bromo-2,6-difluorobenzoic acid.

Experimental Protocol:

-

To a solution of 4-bromo-2,6-difluorobenzoic acid in a suitable solvent like dichloromethane or tert-butanol itself, add an excess of tert-butanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Expert Insight: The tert-butyl ester is a valuable protecting group due to its stability under basic and nucleophilic conditions, yet it can be readily cleaved under acidic conditions. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.

-

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Upon completion, the reaction is quenched with a weak base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The nine protons of the tert-butyl group will appear as a sharp singlet, likely in the range of δ 1.5-1.6 ppm. The two aromatic protons will appear as a doublet of doublets or a multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm, due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy

In the carbon NMR spectrum, the quaternary carbon of the tert-butyl group would appear around δ 80-85 ppm, and the methyl carbons around δ 28 ppm. The carbonyl carbon of the ester is expected in the range of δ 160-165 ppm. The aromatic carbons will show characteristic signals, with the carbons attached to fluorine exhibiting large carbon-fluorine coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration of the ester group, typically observed in the region of 1720-1740 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations from the tert-butyl group and the aromatic ring, as well as C-F and C-Br stretching vibrations at lower frequencies.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Predicted mass spectrometry data suggests a [M+H]⁺ peak at m/z 292.99834 and a [M+Na]⁺ peak at m/z 314.98028.[2]

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the C-Br bond on the aromatic ring. This functional group makes the molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom can be readily displaced in Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon bond with a wide range of boronic acids or esters. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl structures, which are common motifs in many pharmaceutical agents.

dot graph Suzuki_Coupling { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The fluorine atoms ortho to the ester group can influence the reactivity of the C-Br bond and can also serve as important pharmacophoric elements in the final drug molecule, potentially enhancing binding affinity, metabolic stability, and pharmacokinetic properties.

Applications as a Pharmaceutical Intermediate

While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in the public domain, its structural motifs are found in various patented compounds. For instance, related bromo-difluoro-substituted aromatic compounds are utilized in the development of inhibitors for various biological targets. Aromatic fluorine compounds are widely used as intermediates for pesticides and medicines due to their enhanced thermal stability and lipophilicity.[5] The precursor, 4-bromo-2,6-difluorobenzoic acid, is recognized as an intermediate in the synthesis of insecticides and herbicides and has been studied for its role in enzyme kinetics.

The tert-butyl ester group can be selectively removed under acidic conditions to reveal the carboxylic acid, which can then be used for further functionalization, such as amide bond formation, a key reaction in the synthesis of many drug molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place, typically at refrigerator temperatures (2-8 °C).[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its trifunctional nature, possessing a reactive bromine atom for cross-coupling, fluorine substituents for modulating electronic and pharmacokinetic properties, and a cleavable tert-butyl ester, makes it an attractive building block for the construction of complex molecular architectures. This guide has provided a detailed overview of its chemical properties, a robust synthetic strategy, and an outline of its potential applications, offering a solid foundation for its use in research and development.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H11BrF2O2). Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C11H11BrF2O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound,955887-09-9-Amadis Chemical [amadischem.com]

- 4. 955887-09-9|this compound|BLD Pharm [bldpharm.com]

- 5. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 6. WO2019238424A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of diseases - Google Patents [patents.google.com]

- 7. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of tert-Butyl 4-Bromo-2,6-difluorobenzoate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Molecular Complexity with a Versatile Building Block

In the intricate landscape of modern organic synthesis, the demand for versatile and strategically functionalized building blocks is paramount. tert-Butyl 4-bromo-2,6-difluorobenzoate has emerged as a pivotal scaffold, offering a unique combination of steric and electronic properties that empower chemists to forge complex molecular architectures with precision and efficiency. This guide provides an in-depth exploration of this compound, from its synthesis and inherent reactivity to its application in cutting-edge research, particularly in the realms of medicinal chemistry and materials science. The strategic placement of the fluorine atoms, the bromine handle for cross-coupling, and the sterically demanding, yet readily cleavable, tert-butyl ester group make this molecule a valuable asset for navigating the challenges of contemporary synthetic chemistry.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application.

| Property | Value | Reference |

| CAS Number | 955887-09-9 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrF₂O₂ | [1] |

| Molecular Weight | 293.10 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the formation of the corresponding carboxylic acid, followed by its esterification.

Part 1: Synthesis of 4-Bromo-2,6-difluorobenzoic Acid

The initial and crucial step is the regioselective carboxylation of 1-bromo-3,5-difluorobenzene. This is accomplished via a directed ortho-metalation (DoM) strategy, where the fluorine atoms direct the lithiation to the C4 position.

Experimental Protocol:

-

To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (1.05 equivalents). Stir the resulting solution for 30 minutes to generate lithium diisopropylamide (LDA).[4]

-

To this LDA solution, add a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours.[4]

-

Quench the reaction by pouring the mixture over an excess of crushed dry ice (solid CO₂).[4]

-

Allow the mixture to warm to room temperature, then acidify with aqueous HCl (e.g., 1 M) to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2,6-difluorobenzoic acid, which can be further purified by recrystallization.[4]

Part 2: Steglich Esterification to Yield this compound

The conversion of the sterically hindered 4-bromo-2,6-difluorobenzoic acid to its tert-butyl ester is efficiently carried out using a Steglich esterification, which employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6] This method is particularly well-suited for coupling sterically demanding substrates under mild conditions.[5]

Experimental Protocol:

-

To a solution of 4-bromo-2,6-difluorobenzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add tert-butanol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).[5]

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with aqueous HCl (e.g., 0.5 M), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.[7]

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions at the C-Br bond. The presence of the ortho-fluorine atoms introduces significant steric hindrance and alters the electronic properties of the aryl bromide, necessitating carefully optimized reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[8][9] For sterically hindered and electron-deficient substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[10][11]

Exemplary Experimental Protocol:

-

In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or a pre-catalyst, a bulky phosphine ligand like SPhos or XPhos (4-10 mol%), and a base such as K₃PO₄ or Cs₂CO₃ (2-3 equivalents).

-

Add an anhydrous, degassed solvent system, for example, a mixture of toluene and water or 1,4-dioxane and water.

-

Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination provides a direct route to synthesize aryl amines from aryl halides.[12][13][14] Similar to the Suzuki-Miyaura coupling, the success of this reaction with sterically hindered and electron-deficient substrates relies heavily on the use of specialized, bulky, and electron-rich phosphine ligands that promote the key steps of the catalytic cycle.[15][16]

Exemplary Experimental Protocol:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equivalent), a palladium precatalyst such as Pd₂(dba)₃ (1-3 mol%), a bulky biarylphosphine ligand like XPhos or RuPhos (2-6 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equivalents).[17]

-

Add the primary or secondary amine (1.1-1.3 equivalents) and an anhydrous, degassed solvent like toluene or 1,4-dioxane.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired N-aryl product.

Deprotection of the tert-Butyl Ester

A key feature of this building block is the tert-butyl ester, which serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions to unmask the carboxylic acid.[18]

Standard Deprotection Protocol:

-

Dissolve the tert-butyl ester derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 equivalents), at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting carboxylic acid can often be used directly or purified by recrystallization or chromatography.

Applications in Drug Discovery and Materials Science

The 2,6-difluorophenyl motif is a prevalent structural element in many biologically active compounds and functional materials. The fluorine atoms can enhance metabolic stability, modulate pKa, and influence binding affinity through favorable electrostatic interactions. This compound serves as a key intermediate in the synthesis of:

-

Pharmaceuticals: The ability to introduce diverse functionalities at the 4-position via cross-coupling reactions makes this building block valuable for the construction of libraries of potential drug candidates. The resulting 4-substituted-2,6-difluorobenzoic acids are important pharmacophores in various therapeutic areas.

-

Agrochemicals: Similar to pharmaceuticals, the difluorinated aromatic core is a feature of many modern pesticides and herbicides, where it contributes to their efficacy and environmental profile.

-

Organic Electronics: Fluorinated aromatic compounds are of significant interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties imparted by the fluorine atoms can be fine-tuned through substitution at the 4-position, making this building block a potential component in the synthesis of novel organic electronic materials.[19][20][21]

Conclusion

This compound stands out as a strategically designed and highly versatile building block in organic synthesis. Its unique combination of a handle for cross-coupling, directing and modulating fluorine atoms, and a robust yet cleavable protecting group provides chemists with a powerful tool for the efficient construction of complex molecules. The detailed synthetic and reaction protocols provided in this guide, grounded in established chemical principles, are intended to empower researchers to fully leverage the potential of this valuable compound in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.

References

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 835. Retrieved from [Link]

-

ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. (CN101050176A).

-

Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

-

ResearchGate. (2023). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

-

ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

-

Organic Chemistry Bites. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

National Institutes of Health. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

-

ResearchGate. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. Retrieved from [Link]

-

National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(33), 7225-7231. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 641-645. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Simran, et al. (2023). Synthesis, Characterization and Evaluation of Mefenamic Acid-Paracetamol Prodrug. International Journal of Pharmaceutical Sciences and Research, 14(11), 5465-5471. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. Retrieved from [Link]

-

ResearchGate. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). 3, 6-Di(tert-butyl)-o-benzoquinone fluoroalkylated derivatives. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 955887-09-9|this compound|BLD Pharm [bldpharm.com]

- 3. tert-Butyl4-bromo-2,6-difluorobenzoate , 97% , 955887-09-9 - CookeChem [cookechem.com]

- 4. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry_Chemicalbook [chemicalbook.com]

- 7. ijpsr.com [ijpsr.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. lumorachemicals.com [lumorachemicals.com]

- 20. lumorachemicals.com [lumorachemicals.com]

- 21. lumorachemicals.com [lumorachemicals.com]

An In-depth Technical Guide to the Exploratory Reactions of tert-Butyl 4-bromo-2,6-difluorobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and exploratory reactions of tert-butyl 4-bromo-2,6-difluorobenzoate. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic and steric properties. The strategic placement of two fluorine atoms ortho to the ester functionality, combined with a para-bromine atom, offers a platform for diverse chemical transformations. This guide details field-proven, though representative, protocols for its synthesis and subsequent elaboration through key cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. Mechanistic insights, practical considerations, and expected outcomes are discussed to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound is a halogenated aromatic compound with significant potential as a synthetic intermediate. Its structure is characterized by an electron-deficient aromatic ring, a feature imparted by the two strongly electronegative fluorine atoms and the ester group. This electron deficiency activates the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. The ortho-fluorine atoms also exert significant steric and electronic influence, which can be leveraged to control regioselectivity and reaction kinetics in various transformations. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable under a range of reaction conditions, yet readily cleavable under acidic treatment.

This guide will explore the synthetic utility of this compound, focusing on reactions that leverage the reactivity of the aryl bromide. The protocols provided are based on established methodologies for structurally similar substrates and are intended to serve as a validated starting point for laboratory investigation.

Synthesis and Characterization

The synthesis of this compound is most reliably achieved through a two-step sequence starting from the commercially available 1-bromo-3,5-difluorobenzene.

Synthesis of 4-Bromo-2,6-difluorobenzoic Acid

The first step involves the ortho-lithiation of 1-bromo-3,5-difluorobenzene followed by carboxylation with solid carbon dioxide. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial for regioselective deprotonation at one of the positions ortho to the fluorine atoms.

Experimental Protocol:

-

To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), slowly add n-butyllithium (1.05 equivalents).

-

Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Add a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Quench the reaction by pouring the mixture over an excess of crushed solid carbon dioxide.

-

Allow the mixture to warm to room temperature, then add water.

-

Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2,6-difluorobenzoic acid, which can be purified by recrystallization.[1][2]

Esterification to this compound

The carboxylic acid is then converted to its tert-butyl ester. A common and effective method involves reaction with N,N'-dicyclohexylcarbodiimide (DCC) and tert-butanol in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Experimental Protocol:

-

To a solution of 4-bromo-2,6-difluorobenzoic acid (1.0 equivalent) in dichloromethane (DCM) at 0 °C, add tert-butanol (1.5 equivalents) and DMAP (0.1 equivalents).

-

Slowly add a solution of DCC (1.1 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Characterization

The expected properties and spectral data for the title compound are summarized below.

| Property | Expected Value |

| CAS Number | 955887-09-9 |

| Molecular Formula | C₁₁H₁₁BrF₂O₂ |

| Molecular Weight | 293.11 g/mol |

| Appearance | Colorless to pale yellow solid or liquid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (m, 2H, Ar-H), ~1.6 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (C=O), ~158 (d, J_CF), ~125 (Ar-C), ~115 (d, J_CF), ~85 (O-C(CH₃)₃), ~28 (C(CH₃)₃) |

Exploratory Reactions at the C-Br Bond

The primary site for synthetic elaboration on this compound is the carbon-bromine bond. The electron-deficient nature of the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For an electron-deficient aryl bromide like this compound, a robust catalyst system is generally employed to ensure efficient oxidative addition.

Representative Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1 or dioxane/water 4:1).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a reliable choice for aryl bromides. For more challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ can enhance the rate of oxidative addition.

-

Base: An inorganic base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome, with Cs₂CO₃ often being more effective for less reactive substrates.

-

Solvent: The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination provides a direct route to aryl amines from aryl halides. This reaction is of paramount importance in pharmaceutical and materials chemistry. The choice of ligand is critical for achieving high yields and accommodating a broad range of amine coupling partners.

Representative Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.2-1.5 equivalents).

-

Add this compound (1.0 equivalent) and the desired primary or secondary amine (1.1-1.2 equivalents).

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Seal the vial and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst System: Modern Buchwald-Hartwig reactions often employ pre-catalysts and specialized ligands. Ligands like XPhos are highly effective for coupling a wide range of amines with aryl bromides due to their steric bulk and electron-donating properties, which promote both oxidative addition and reductive elimination.

-

Base: A strong base is necessary to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide is a common and effective choice.

-

Solvent: Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Other Potential Transformations

Nucleophilic Aromatic Substitution (SNAr)

The two electron-withdrawing fluorine atoms and the ester group significantly activate the aromatic ring towards nucleophilic attack. While the bromine is at a para position, which is also an activated site, displacement of one of the fluorine atoms by a strong nucleophile could be a competing or even favored pathway under certain conditions, especially at elevated temperatures. The viability of SNAr on this substrate would depend on the nature of the nucleophile and the reaction conditions.

Grignard Reagent Formation

Formation of the Grignard reagent by reaction with magnesium metal is another potential avenue for functionalization. However, the presence of the ester group is incompatible with Grignard reagents. Therefore, this transformation would likely require a preliminary protection/deprotection sequence or careful control of reaction conditions at low temperatures to favor Grignard formation over attack at the ester.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique electronic and steric properties make it an ideal substrate for a range of exploratory reactions, particularly palladium-catalyzed cross-coupling reactions. This guide provides a foundation for researchers to begin investigating the chemistry of this compound, with the provided protocols serving as a reliable starting point for the development of novel molecules with potential applications in pharmaceuticals and materials science.

References

- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. Retrieved from [Link]

Sources

The Strategic Utility of tert-Butyl 4-Bromo-2,6-Difluorobenzoate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the choice of starting materials and key intermediates profoundly influences the efficiency of synthesis, the diversity of accessible analogues, and ultimately, the success of a medicinal chemistry campaign. Among the vast arsenal of building blocks available to the modern chemist, tert-butyl 4-bromo-2,6-difluorobenzoate has emerged as a versatile and strategically valuable scaffold. Its unique combination of functionalities—a handle for cross-coupling, activating and directing fluorine substituents, and a readily cleavable protecting group—renders it an attractive starting point for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this reagent, with a focus on enabling its effective utilization in medicinal chemistry programs.

Physicochemical Properties and Synthesis

This compound is a liquid at room temperature with a molecular weight of 293.10 g/mol and the chemical formula C₁₁H₁₁BrF₂O₂.[1] Its structure presents a unique convergence of chemical handles that are highly sought after in synthetic medicinal chemistry.

| Property | Value |

| CAS Number | 955887-09-9 |

| Molecular Formula | C₁₁H₁₁BrF₂O₂ |

| Molecular Weight | 293.10 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | Typically >96% |

Synthesis: The synthesis of this compound typically originates from 3,5-difluorobromobenzene. A common synthetic route involves the ortho-lithiation of 3,5-difluorobromobenzene followed by carboxylation and subsequent esterification. A plausible synthetic pathway is outlined below.

This pathway leverages the directing effect of the fluorine atoms to achieve regioselective lithiation. The resulting benzoic acid can then be converted to the tert-butyl ester under standard conditions.

The Strategic Trifecta: Reactivity and Synthetic Utility

The power of this compound in medicinal chemistry stems from the interplay of its three key structural features: the bromo substituent, the difluoro substitution pattern, and the tert-butyl ester.

The Bromo Substituent: A Gateway to Molecular Complexity

The bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

This reaction enables the formation of biaryl structures, which are prevalent in many classes of therapeutic agents, including kinase inhibitors.[2] The general protocol involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[3][4][5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a degassed solution of this compound (1.0 equiv) and the desired boronic acid or ester (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, toluene) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

The introduction of nitrogen-containing moieties is a cornerstone of medicinal chemistry, as these groups often play a critical role in target binding and modulating physicochemical properties. The Buchwald-Hartwig amination allows for the direct formation of carbon-nitrogen bonds.[7][8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9][10]

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).

-

A degassed solvent (e.g., toluene, 1,4-dioxane) is added, and the mixture is heated at 80-110 °C until the reaction is complete.

-

The reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by chromatography.

The Sonogashira reaction is a powerful tool for the synthesis of aryl alkynes, which are valuable intermediates and can be found in various bioactive molecules.[11][12][13][14][15]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv), and a base (e.g., triethylamine).

-

The reaction is stirred at room temperature or gently heated under an inert atmosphere until completion.

-

The reaction mixture is worked up by dilution with an organic solvent and washing with aqueous ammonium chloride.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

The Difluoro Advantage: Modulating Potency and Properties

The two fluorine atoms flanking the ester group are not mere spectators. They exert a significant influence on the molecule's reactivity and the properties of its derivatives.

-

Electronic Effects: The strong electron-withdrawing nature of fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution, although this is less common than cross-coupling at the bromine position. More importantly, they can modulate the pKa of adjacent functional groups and influence the binding affinity of the final molecule to its biological target.

-

Metabolic Stability: The introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Conformational Control: The fluorine atoms can induce specific conformational preferences in the final molecule, which can be crucial for optimal target engagement.

The tert-Butyl Ester: A Robust and Removable Protecting Group

The tert-butyl ester serves as a reliable protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions, including the often basic conditions of cross-coupling reactions. This allows for the elaboration of the aromatic core without interference from the carboxylic acid.

The tert-butyl group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to unmask the carboxylic acid.[16] This free acid can then be used for further derivatization, such as amide bond formation, which is a key transformation in the synthesis of a vast number of pharmaceuticals.

Experimental Protocol: Deprotection of the tert-Butyl Ester

-

The tert-butyl ester-containing compound is dissolved in dichloromethane.

-

Trifluoroacetic acid (5-10 equivalents) is added, and the reaction is stirred at room temperature for 1-4 hours.

-

The solvent and excess TFA are removed under reduced pressure to yield the carboxylic acid.

Applications in Medicinal Chemistry: Case Studies and Potential

The strategic combination of functionalities in this compound makes it a valuable building block for the synthesis of a variety of medicinally relevant scaffolds.

Kinase Inhibitors

The biaryl and heteroaryl amine moieties are common features in many kinase inhibitors.[2][17] By utilizing Suzuki and Buchwald-Hartwig reactions, this compound can serve as a key intermediate in the synthesis of these important therapeutic agents. The difluoro substitution can also play a role in tuning the selectivity and potency of the final inhibitor.

GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines.[18] The ability to rapidly generate diverse libraries of compounds is crucial for identifying novel GPCR modulators. The versatility of this compound in cross-coupling reactions makes it an ideal starting point for the construction of such libraries.

Bromodomain Inhibitors

Bromodomains are epigenetic readers that have emerged as important targets in oncology and inflammation.[19][20] The development of small molecule inhibitors of bromodomains is an active area of research. The structural motifs present in many bromodomain inhibitors are accessible through the synthetic transformations described for this compound.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its unique combination of a cross-coupling handle, activating fluorine substituents, and a robust protecting group provides a streamlined approach to the synthesis of complex and diverse molecular scaffolds. By understanding its synthesis, reactivity, and potential applications, drug discovery scientists can leverage this reagent to accelerate their research and development efforts in the pursuit of novel therapeutics.

References

- US Patent 9,314,464 B2. (2016). Compounds and compositions as protein kinase inhibitors.

- EP Patent 2,486,014 A1. (2012).

-

Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]

- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2014). Organic Syntheses, 91, 1-13.

- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7353.

- Kashani, S. K., Jessiman, J. E., & St-Cyr, D. (2020).

- Supporting Information for [Title of the article]. (n.d.).

- Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. (2025). BenchChem.

- US Patent 8,129,346 B2. (2012). Compounds for enzyme inhibition.

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. (2025). BenchChem.

- METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (1993). Organic Syntheses, 71, 167.

- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2016). KAUST Repository.

- CN Patent 101,353,317 B. (2011). Preparation of 4-bromo-2,6-difluorobenzonitrile.

- Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. (2025). BenchChem.

- Sonogashira cross-coupling of 3-bromo-1,2-diones. (2010). Tetrahedron Letters, 51(48), 6335-6337.

- US Patent 9,751,837 B2. (2017). Kinase inhibitors.

- US Patent 11,813,246 B2. (2023). Pharmaceutical composition.

-

WO Patent 2020/055976 A1. (2020). Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][7][17]triazolo[4,3-a][7]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.

-

Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][7][17]triazolo[4,3-a][7]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. (2020). PubChem.

- Application Notes and Protocols for the Deprotection of tert-Butyl 6-bromohexano

- Sonogashira Coupling of 1-Bromo-2,4-dichlorobenzene: Application Notes and Protocols. (2025). BenchChem.

- US Patent 12,364,694 B2. (2025). Organic compounds.

- Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. (2025). BenchChem.

- Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine. (2025). BenchChem.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]